tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a triazole group, and a tert-butyl ester group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate typically involves multiple steps, starting with the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl piperidine-1-carboxylate intermediate. This intermediate is then reacted with 3-amino-1H-1,2,4-triazole under suitable conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group on the triazole ring can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases. Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The amino group on the triazole ring can interact with enzymes or receptors, leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]piperidine-1-carboxylate
Tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)ethyl]piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological activities
Properties
IUPAC Name |
tert-butyl 4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O2/c1-12(2,3)20-11(19)18-6-4-8(5-7-18)14-10-15-9(13)16-17-10/h8H,4-7H2,1-3H3,(H4,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBOOQFJLUKTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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